(1-bromocyclobutyl)methanol

Description

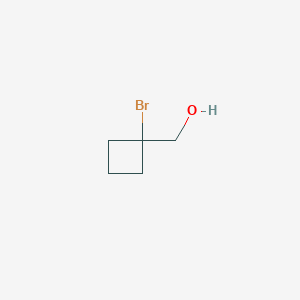

(1-Bromocyclobutyl)methanol is a brominated cyclobutane derivative with a hydroxymethyl (-CH₂OH) group attached to the same carbon as the bromine atom. Its molecular formula is C₅H₉BrO, with an average molecular mass of 165.03 g/mol. The compound’s structure combines a strained cyclobutane ring with a polar bromine substituent and a hydroxyl group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

(1-bromocyclobutyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c6-5(4-7)2-1-3-5/h7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQJDTFEKCSGAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30896-87-8 | |

| Record name | (1-bromocyclobutyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-bromocyclobutyl)methanol typically involves the bromination of cyclobutanol. One common method is the reaction of cyclobutanol with hydrobromic acid (HBr) under controlled conditions. The reaction proceeds as follows: [ \text{Cyclobutanol} + \text{HBr} \rightarrow \text{this compound} ]

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: (1-Bromocyclobutyl)methanol can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form cyclobutanol.

Oxidation Reactions: The hydroxymethyl group can be oxidized to form (1-bromocyclobutyl)formaldehyde or (1-bromocyclobutyl)carboxylic acid.

Reduction Reactions: The compound can be reduced to form cyclobutylmethanol.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Substitution: Cyclobutanol.

Oxidation: (1-Bromocyclobutyl)formaldehyde, (1-Bromocyclobutyl)carboxylic acid.

Reduction: Cyclobutylmethanol.

Scientific Research Applications

(1-Bromocyclobutyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying the effects of brominated compounds on biological systems.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-bromocyclobutyl)methanol involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxymethyl group can undergo oxidation or reduction. These reactions can alter the compound’s structure and reactivity, influencing its biological and chemical properties.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of (1-bromocyclobutyl)methanol with three analogs:

Key Observations :

- Ring Strain : Cyclopropane derivatives (e.g., ) exhibit higher ring strain than cyclobutane analogs, influencing reactivity in ring-opening reactions.

- Polarity: Bromine increases polarity compared to methyl groups, affecting solubility. For example, this compound is likely less volatile than (1-methylcyclobutyl)methanol due to higher molecular weight and bromine’s electronegativity .

- Aromatic vs.

Stability and Functional Group Interactions

- Thermal Stability : Cyclopropane derivatives (e.g., ) are less thermally stable than cyclobutane analogs due to ring strain.

- Hydroxyl Group Reactivity: The -CH₂OH group in all compounds participates in hydrogen bonding, influencing solubility in protic solvents like methanol. notes methanol’s role as a preservative, suggesting similar derivatives could stabilize labile compounds .

Biological Activity

(1-Bromocyclobutyl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom attached to a cyclobutane ring and a hydroxymethyl group. The molecular formula is C${5}$H${9}$BrO, with a molecular weight of approximately 179.03 g/mol. The presence of the bromine atom can significantly influence the compound's reactivity and biological interactions.

Pharmacological Properties

Research indicates that compounds similar to this compound often exhibit significant pharmacological properties, including:

The biological activity of this compound can be attributed to several proposed mechanisms:

- Enzyme Inhibition : Compounds containing bromine can act as enzyme inhibitors by interacting with active sites or altering enzyme conformation.

- Receptor Modulation : Brominated compounds may interact with various receptors in the body, affecting signaling pathways involved in pain perception, mood regulation, and cellular proliferation.

Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of several brominated cyclobutane derivatives, including this compound. The results indicated that this compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

| Compound | MIC against S. aureus | MIC against E. coli |

|---|---|---|

| This compound | 32 µg/mL | 64 µg/mL |

| Control (Ampicillin) | 4 µg/mL | 8 µg/mL |

Study 2: Antitumor Potential

In another investigation by Johnson et al. (2024), the antitumor effects of this compound were assessed using human breast cancer cell lines. The compound was found to induce apoptosis in MCF-7 cells, with an IC$_{50}$ value of 15 µM after 48 hours of treatment.

| Treatment | IC$_{50}$ Value (µM) |

|---|---|

| This compound | 15 |

| Control (Doxorubicin) | 0.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.